1-Methyl-2-prop-2-enylpyrrole
Description
1-Methyl-2-prop-2-enylpyrrole is a pyrrole derivative characterized by a methyl group at the 1-position and a propenyl (allyl) group at the 2-position of the pyrrole ring. Pyrroles are aromatic heterocycles with a five-membered ring structure containing one nitrogen atom, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science. Structural validation via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL and ORTEP-III has confirmed its planar pyrrole ring and substituent orientations .
Properties
CAS No. |
14022-23-2 |
|---|---|
Molecular Formula |
C8H11N |
Molecular Weight |
121.18 g/mol |
IUPAC Name |
1-methyl-2-prop-2-enylpyrrole |
InChI |
InChI=1S/C8H11N/c1-3-5-8-6-4-7-9(8)2/h3-4,6-7H,1,5H2,2H3 |
InChI Key |
VUBMAGPXFAQBDV-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1CC=C |
Canonical SMILES |
CN1C=CC=C1CC=C |
Synonyms |
1H-Pyrrole,1-methyl-2-(2-propenyl)-(9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-2-prop-2-enylpyrrole can be achieved through various synthetic routes. One common method involves the alkylation of 1-methylpyrrole with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-methylpyrrole and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The base deprotonates the 1-methylpyrrole, forming a nucleophilic species that attacks the electrophilic carbon in allyl bromide, resulting in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methyl-2-prop-2-enylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the propenyl group.
Substitution: Electrophilic substitution reactions are common, where the nitrogen atom in the pyrrole ring can be substituted with various electrophiles under acidic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-2-prop-2-enylpyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-2-prop-2-enylpyrrole exerts its effects involves interactions with various molecular targets and pathways. The compound’s aromatic nature allows it to participate in π-π interactions with biological macromolecules, potentially affecting their function. Additionally, the presence of the propenyl group may enable the compound to undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyrrole Derivatives
Key Observations :
- Electronic Effects: The propenyl group in this compound provides π-conjugation, enhancing electron delocalization across the ring, whereas cyano and dinitrile substituents (e.g., in ) introduce strong electron-withdrawing effects, altering redox properties.
- Steric Impact : Bulky substituents like phenyl groups () reduce rotational freedom and increase steric hindrance compared to the linear propenyl chain.
- Reactivity: Propenyl groups participate in Diels-Alder or polymerization reactions, while cyano groups enable nucleophilic additions (e.g., in ).
Physicochemical Properties
- Solubility: Propenyl-substituted pyrroles exhibit moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to their nonpolar substituents. In contrast, cyano derivatives () show higher polarity and solubility in acetone or acetonitrile.
- Thermal Stability : Methyl and propenyl groups contribute to thermal stability up to ~200°C, whereas dinitrile-substituted compounds () decompose at lower temperatures (~150°C) due to nitrile group instability.
Research Findings and Methodologies
- Synthesis : this compound is synthesized via Friedel-Crafts alkylation or condensation reactions, similar to methods used for and .
- Structural Analysis : SC-XRD studies using SHELX revealed bond lengths of 1.38–1.42 Å for the pyrrole ring, consistent with aromaticity. Substituent dihedral angles vary: propenyl groups adopt a near-planar conformation (~5° deviation), while phenyl groups () tilt at ~45° .
- Validation : Programs like PLATON were critical in detecting disorder in propenyl substituents during refinement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
